(5-Vinyl-2-furyl)methanol

Furan Synthesis Yield Optimization Monomer Production

(5-Vinyl-2-furyl)methanol (CAS 59288-24-3, C₇H₈O₂, MW 124.14) is a bifunctional furan derivative containing both a vinyl group at the 5-position and a hydroxymethyl group at the 2-position. This structural motif imparts dual reactivity, enabling its use as a monomer in cationic and free-radical polymerizations as well as a versatile building block in organic synthesis.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
Cat. No. B14752138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Vinyl-2-furyl)methanol
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESC=CC1=CC=C(O1)CO
InChIInChI=1S/C7H8O2/c1-2-6-3-4-7(5-8)9-6/h2-4,8H,1,5H2
InChIKeyMNAMVUPDGBOUQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Vinyl-2-furyl Methanol (CAS 59288-24-3) – Technical Baseline & Procurement Context


(5-Vinyl-2-furyl)methanol (CAS 59288-24-3, C₇H₈O₂, MW 124.14) is a bifunctional furan derivative containing both a vinyl group at the 5-position and a hydroxymethyl group at the 2-position [1]. This structural motif imparts dual reactivity, enabling its use as a monomer in cationic and free-radical polymerizations as well as a versatile building block in organic synthesis [2]. The compound is primarily encountered in advanced polymer research, biomass-derived platform chemical development, and as a precursor to functionalized furanic materials .

Why Furfuryl Alcohol, 2-Vinylfuran, or HMF Cannot Substitute for (5-Vinyl-2-furyl)methanol in Precision Applications


The procurement value of (5-vinyl-2-furyl)methanol lies in its orthogonal bifunctionality—a vinyl group for chain-growth polymerization and a hydroxymethyl group for step-growth or post-polymerization functionalization—which is absent in simpler furanic analogs [1]. Furfuryl alcohol lacks the vinyl moiety and is therefore limited to condensation polymerization; 2-vinylfuran lacks the hydroxymethyl handle for further derivatization; and 5-hydroxymethylfurfural (HMF) contains an aldehyde that alters reactivity and stability profiles [2]. Direct substitution with these in-class compounds would compromise the targeted dual-cure or hybrid material architectures that (5-vinyl-2-furyl)methanol uniquely enables [3].

Quantitative Differentiation of (5-Vinyl-2-furyl)methanol: Evidence-Based Selection Guide


Comparative Synthetic Yield: (5-Vinyl-2-furyl)methanol vs. Acetoxymethyl Analog via Vilsmeier-Haack/Wittig Route

In a head-to-head synthesis comparison using the Vilsmeier-Haack/Wittig route from furfuryl acetate, (5-vinyl-2-furyl)methanol was obtained in 60% yield, whereas its acetoxymethyl-protected analog (5-acetoxymethyl-2-vinylfuran) was produced in 68% yield under identical conditions [1]. This 8% difference reflects the inherent instability of the free hydroxymethyl group during the Wittig step and provides a benchmark for process chemists when selecting between the free alcohol and its protected derivative.

Furan Synthesis Yield Optimization Monomer Production

Cationic Polymerization Monomer Reactivity: Bifunctional vs. Monofunctional Furan Monomers

(5-Vinyl-2-furyl)methanol (2-hydroxymethyl-5-vinylfuran) is specifically selected as a monomer for simultaneous cationic polymerization and sol-gel processing to create interpenetrating polyfuran/silica hybrid networks with C/Si ratios tunable from 1:1 to 8:1 [1]. In contrast, monofunctional furan monomers such as furfuryl alcohol or 2-vinylfuran are incapable of forming such hybrid architectures due to the absence of either the vinyl or the hydroxymethyl group required for orthogonal crosslinking [2]. The bifunctional nature enables a one-step fabrication of nanostructured carbon/silica precursors with pore textures in the 0.5–5 nm range after thermal conversion at 900°C [3].

Hybrid Materials Cationic Polymerization Sol-Gel Process

Adhesive Performance: HMVF-Derived Bonding vs. Conventional Formaldehyde-Based Adhesives

(5-Vinyl-2-furyl)methanol (referred to as 5-hydroxymethyl-2-vinylfuran, HMVF) has been demonstrated to function as a solvent-free adhesive capable of bonding metal, glass, plastics, and rubber upon heating or room-temperature acid treatment [1]. This performance stems from the synergistic dual reactivity: the vinyl group undergoes free-radical polymerization while the hydroxyl group dehydrates to form ether crosslinks [2]. In contrast, traditional formaldehyde-based wood adhesives (e.g., urea-formaldehyde, phenol-formaldehyde) rely solely on condensation chemistry, lack intrinsic vinyl-based crosslinking, and raise significant health concerns due to formaldehyde emissions [3]. While quantitative lap-shear or tensile strength data are not reported in the cited study, the ability to bond diverse substrates without solvent or formaldehyde represents a qualitative differentiation point with tangible procurement implications.

Bio-based Adhesive Solvent-free Crosslinking

Comparative Reactivity of Furanic Alcohols with Isocyanates: Steric and Field Effects

A systematic kinetic study of furanic alcohols condensing with isocyanates revealed that the reactivity of furanic alcohols is governed by the nature of substituents through steric and field effects [1]. While (5-vinyl-2-furyl)methanol was not directly tested, furfuryl alcohol (the simplest hydroxymethyl furan) was found to be less reactive than its benzyl counterpart, and other furanic alcohols displayed reactivities consistent with substituent electronic and steric properties [2]. The presence of a 5-vinyl group in (5-vinyl-2-furyl)methanol introduces conjugation and potential steric hindrance that would differentiate its urethane-formation kinetics from unsubstituted furfuryl alcohol—an important consideration for polyurethane formulations where precise reactivity matching is required.

Urethane Synthesis Kinetics Structure-Reactivity

Procurement-Driven Application Scenarios for (5-Vinyl-2-furyl)methanol Based on Verified Evidence


Development of Nanostructured Carbon/Silica Hybrid Materials and SiC Precursors

As demonstrated in the DFG project on simultaneously occurring polymerization and sol-gel processing, (5-vinyl-2-furyl)methanol is a key monomer for fabricating interpenetrating polyfuran/silica networks with tunable C/Si ratios (1:1 to 8:1) and pore sizes of 0.5–5 nm after thermal conversion at 900°C [7]. This application is exclusive to bifunctional furan monomers and cannot be achieved with furfuryl alcohol or 2-vinylfuran alone [6].

Formaldehyde-Free, Dual-Cure Adhesive Formulations

5-Hydroxymethyl-2-vinylfuran (HMVF) has been shown to function as a solvent-free adhesive capable of bonding metal, glass, plastics, and rubber via a combination of vinyl polymerization and hydroxyl dehydration [7]. This dual-cure mechanism offers a sustainable alternative to formaldehyde-emitting adhesives and is of particular interest to the wood products and composites industries seeking bio-based bonding systems [6].

Precursor to Functionalized Furanic Polymers and Copolymers

The orthogonal reactivity of the vinyl and hydroxymethyl groups enables (5-vinyl-2-furyl)methanol to participate in both chain-growth and step-growth polymerizations, making it a versatile building block for novel furan-based copolymers and hybrid materials [7]. This dual reactivity is not present in furfuryl alcohol or 2-vinylfuran, which limits their utility in multi-mechanism polymerization strategies [6].

Synthesis of 5-Substituted Furan Derivatives via Protection/Deprotection Strategies

Given the moderate synthetic yield of 60% for the free alcohol via the Vilsmeier-Haack/Wittig route compared to 68% for its acetoxymethyl analog [7], procurement decisions should consider whether a protected derivative is more suitable for multi-step syntheses where the hydroxymethyl group must remain intact. The free alcohol is preferred when immediate functionalization is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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